2-{[(tert-butoxy)carbonyl]amino}-3-(diethoxyphosphoryl)propanoic acid
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Description
“2-{[(tert-butoxy)carbonyl]amino}-3-(diethoxyphosphoryl)propanoic acid” is a complex organic compound. The chemical formula is based on the molecular formula indicating the numbers of each type of atom in a molecule without structural information .
Synthesis Analysis
The synthesis of this compound could involve the use of the tert-butyloxycarbonyl (BOC) group, which is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis
The molecular structure of this compound involves a tert-butoxycarbonyl (BOC) group attached to an amino group, and a diethoxyphosphoryl group attached to a propanoic acid group . The BOC group is a common protecting group used in organic synthesis .Chemical Reactions Analysis
The chemical reactions involving this compound could include the addition and removal of the BOC group. The BOC group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-{[(tert-butoxy)carbonyl]amino}-3-(diethoxyphosphoryl)propanoic acid involves the protection of the amine group, followed by the reaction with diethyl phosphite and subsequent deprotection of the amine group.", "Starting Materials": [ "L-alanine", "tert-butyl chloroformate", "diethyl phosphite", "triethylamine", "dichloromethane", "methanol", "sodium hydroxide", "water" ], "Reaction": [ "Protection of the amine group of L-alanine with tert-butyl chloroformate in the presence of triethylamine and dichloromethane to form N-tert-butoxycarbonyl-L-alanine.", "Reaction of N-tert-butoxycarbonyl-L-alanine with diethyl phosphite in the presence of triethylamine and dichloromethane to form 2-{[(tert-butoxy)carbonyl]amino}-3-(diethoxyphosphoryl)propanoic acid.", "Deprotection of the amine group of 2-{[(tert-butoxy)carbonyl]amino}-3-(diethoxyphosphoryl)propanoic acid with sodium hydroxide in methanol and water to obtain the final product, 2-{[(tert-butoxy)carbonyl]amino}-3-(diethoxyphosphoryl)propanoic acid." ] } | |
CAS RN |
200640-83-1 |
Molecular Formula |
C12H24NO7P |
Molecular Weight |
325.3 |
Purity |
95 |
Origin of Product |
United States |
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